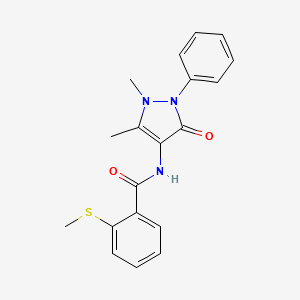
2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole is a complex organic compound that belongs to the class of benzoindazoles This compound is characterized by its unique structure, which includes an acetyl group, a fluorophenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole typically involves multiple steps, including the formation of the benzoindazole core and the subsequent introduction of the acetyl, fluorophenyl, and methoxy groups. Common synthetic routes may involve:
Formation of the Benzoindazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The acetyl, fluorophenyl, and methoxy groups can be introduced through various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic reactions, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3-(4-chlorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole
- 2-Acetyl-3-(4-bromophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole
Uniqueness
2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12(24)23-20(14-3-7-15(21)8-4-14)17-10-6-13-5-9-16(25-2)11-18(13)19(17)22-23/h3-5,7-9,11,17,20H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVASBWFMHOING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(thiophen-2-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![15-chloro-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B5110240.png)

![1-Chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5110259.png)
![Ethyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5110262.png)

![2-(2-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B5110270.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide](/img/structure/B5110285.png)


![5-[(5-Nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5110303.png)

